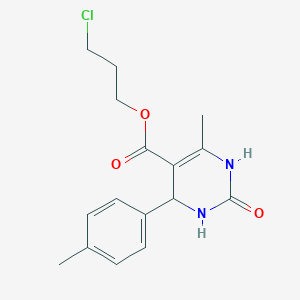![molecular formula C17H12FN3O5 B11706503 N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a nitro-substituted isoindoline moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Isoindoline Moiety: The initial step involves the nitration of phthalic anhydride to form 5-nitrophthalic anhydride. This is followed by the reaction with ammonia to yield 5-nitroisoindoline-1,3-dione.
Introduction of the Fluorophenyl Group: The 4-fluoroaniline is then reacted with the 5-nitroisoindoline-1,3-dione under appropriate conditions to form the desired intermediate.
Acetamide Formation: Finally, the intermediate is treated with acetic anhydride to form N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, while the acetamide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide shares structural similarities with other nitro-substituted isoindoline derivatives and fluorophenyl compounds.
Uniqueness
- The unique combination of the fluorophenyl group, nitro-substituted isoindoline moiety, and acetamide linkage distinguishes this compound from others. This structural uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H12FN3O5 |
|---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H12FN3O5/c1-10(22)19(12-4-2-11(18)3-5-12)9-20-16(23)14-7-6-13(21(25)26)8-15(14)17(20)24/h2-8H,9H2,1H3 |
InChI Key |
NZZVNBNQOIWHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11706441.png)
![ethyl N-[(4-bromophenoxy)acetyl]tryptophanate](/img/structure/B11706449.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate](/img/structure/B11706450.png)
![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
![N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide](/img/structure/B11706459.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)
![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide](/img/structure/B11706494.png)
![prop-2-en-1-yl 4-[(5E)-4-oxo-5-{4-oxo-3-[4-oxo-4-(prop-2-en-1-yloxy)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B11706497.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
